3-Hydroxybakuchiol

Übersicht

Beschreibung

3-Hydroxybakuchiol is a naturally occurring compound found in the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. This compound is structurally similar to bakuchiol, a well-known meroterpenoid, and has shown potential in various pharmacological applications, particularly in the treatment of diabetes mellitus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybakuchiol involves several steps, starting from the extraction of bakuchiol from Psoralea corylifolia seeds. The key steps include:

Extraction: Bakuchiol is extracted using solvents such as ethanol or methanol.

Hydroxylation: The extracted bakuchiol undergoes hydroxylation to introduce the hydroxyl group at the third position, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale extraction: Using industrial-grade solvents and equipment to extract bakuchiol.

Hydroxylation: Employing industrial reactors and optimized reaction conditions to achieve high yield and purity of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxybakuchiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to bakuchiol.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Substitution reagents: Such as alkyl halides for substitution reactions.

Major Products:

Oxidation products: Quinones and other oxidized derivatives.

Reduction products: Bakuchiol and its derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antidepressant Effects

Recent studies have indicated that 3-hydroxybakuchiol exhibits antidepressant properties. A study demonstrated that this compound significantly reduced immobility time in rodent models during forced swim and tail suspension tests, suggesting its potential as a treatment for depression. The mechanism appears to involve inhibition of monoamine transporters, specifically dopamine and norepinephrine transporters, indicating a similar efficacy to established antidepressants like bupropion .

Anti-Diabetic Potential

Research has also focused on the anti-diabetic effects of this compound. A comprehensive study utilized bioinformatics and molecular docking to identify potential targets for diabetes treatment. The findings suggest that this compound can enhance insulin sensitivity in cells, particularly in insulin-resistant HepG2 and C2C12 cell lines. This effect is attributed to its ability to modulate glucose metabolism pathways .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation and migration of cancer cells. For instance, modified derivatives of bakuchiol exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that it can disrupt bacterial cell membranes, leading to cell death. This mechanism is particularly relevant for developing new antibacterial agents as resistance to existing antibiotics rises .

Skin Health Applications

In cosmetic science, this compound is recognized for its skin health benefits, including anti-aging properties. Its ability to promote collagen synthesis and reduce oxidative stress makes it a valuable ingredient in skincare formulations aimed at improving skin elasticity and reducing wrinkles .

Data Summary Table

| Application Area | Key Findings | Mechanism of Action |

|---|---|---|

| Antidepressant | Reduces immobility in rodent models | Inhibition of dopamine and norepinephrine transporters |

| Anti-Diabetic | Enhances insulin sensitivity in cell lines | Modulation of glucose metabolism pathways |

| Anticancer | Inhibits proliferation and migration of cancer cells | Downregulation of HIF-1α |

| Antimicrobial | Effective against various bacterial strains | Disruption of bacterial cell membranes |

| Skin Health | Promotes collagen synthesis; reduces oxidative stress | Antioxidant activity; stimulation of skin repair |

Case Studies

- Antidepressant Study : In a controlled study involving mice, administration of this compound at varying doses resulted in significant reductions in depressive behaviors compared to control groups, supporting its potential use as an antidepressant .

- Diabetes Research : A recent investigation into the molecular mechanisms revealed that treatment with this compound led to improved glucose uptake in insulin-resistant HepG2 cells, highlighting its therapeutic promise for managing diabetes .

- Cosmetic Applications : Clinical trials assessing the efficacy of skincare products containing this compound have shown improvements in skin texture and elasticity among participants over a twelve-week period, confirming its role as an effective anti-aging agent .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

3-Hydroxybakuchiol is unique compared to other similar compounds due to its specific hydroxylation at the third position. Similar compounds include:

Bakuchiol: The parent compound, known for its broad pharmacological properties.

∆3-2-Hydroxybakuchiol: Another hydroxylated derivative with distinct biological activities.

Other Meroterpenoids: Compounds with similar structural features but different functional groups.

Biologische Aktivität

3-Hydroxybakuchiol, a compound derived from the seeds of Psoralea corylifolia, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, focusing on its antidepressant effects, cytotoxicity, and potential therapeutic applications.

Overview of this compound

This compound is a natural product that exhibits a range of biological activities, including antidepressant, antimicrobial, and cytotoxic effects. It belongs to the class of compounds known as phenolic compounds and has been studied for its potential in treating various health conditions.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of this compound. A significant study demonstrated that this compound could reduce immobility time in rodent models, suggesting its efficacy as an antidepressant. The mechanism appears to involve inhibition of monoamine transporters, particularly dopamine (DAT) and norepinephrine transporters (NET), with IC50 values comparable to established antidepressants like bupropion .

Key Findings:

- Forced Swim Test (FST) : Mice treated with this compound showed significantly reduced immobility times, indicating an antidepressant effect .

- Chronic Unpredictable Mild Stress (CUMS) : Increased sucrose consumption in stressed rats suggests improved mood and reduced depressive symptoms .

- Monoamine Modulation : The compound acts as a trimonoamine transporter inhibitor, enhancing the availability of neurotransmitters associated with mood regulation .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that it exhibits growth inhibitory activity against osteosarcoma cells (rat UMR106), with an IC50 value reported at 69 µM. Modifications to the chemical structure of this compound have led to analogues with enhanced cytotoxic properties .

Structure-Activity Relationship (SAR):

- Analogues : A series of analogues were synthesized to explore their cytotoxic effects. Some modifications resulted in increased potency; for instance, one analogue showed an IC50 value as low as 27 µM .

- Mechanism : The observed cytotoxicity may be attributed to the ability of these compounds to induce apoptosis in cancer cells.

Antimicrobial Activity

In addition to its antidepressant and cytotoxic properties, this compound also demonstrates antimicrobial activity. Extracts from Psoralea corylifolia, including this compound, have shown effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

Several studies underscore the therapeutic potential of this compound:

- Antidepressant Efficacy :

- Cytotoxicity in Cancer Models :

Summary Table of Biological Activities

Eigenschaften

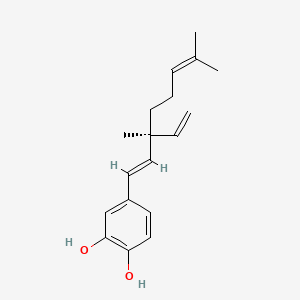

IUPAC Name |

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3/b12-10+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKCOGVKHHAUBK-NCUBBLFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is 3-hydroxybakuchiol and where is it found?

A1: this compound is a meroterpene naturally found in the resinous exudate of the Psoralea glandulosa plant, also known as culen [, , ]. It has also been isolated from the seeds of Psoralea corylifolia [, , ].

Q2: Does this compound exhibit any activity against fungi?

A2: Yes, research suggests that this compound demonstrates antiphytopathogenic activity. In particular, it has shown efficacy in inhibiting the mycelial growth of Botrytis cinerea [, ].

Q3: What is the potential of this compound in managing diabetes?

A3: While research is ongoing, in vitro studies indicate that this compound exhibits strong inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation []. This suggests potential therapeutic applications for diabetes management.

Q4: Has the synthesis of this compound been achieved?

A4: Yes, a stereoselective synthesis of (±)-3-hydroxybakuchiol has been accomplished using a convergent approach involving Peterson olefination [, , ].

Q5: How does this compound compare to bakuchiol in terms of biological activity?

A7: Both this compound and its structural analogue, bakuchiol, have been investigated for various biological activities. While both demonstrate some degree of antifungal and enzyme inhibitory properties, their potency and target selectivity appear to differ [, ]. More comparative studies are needed to fully understand their distinct pharmacological profiles.

Q6: Are there any known derivatives of this compound and their biological activities?

A8: Research has identified and characterized derivatives of this compound, including Δ1,this compound and Δ3,2-hydroxybakuchiol [, ]. These derivatives, along with this compound, have been studied for their inhibitory effects on antigen-induced degranulation in RBL-2H3 cells, suggesting potential anti-inflammatory or anti-allergic properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.